molecular formula C7H8N2O2 B150350 2-Carbamoyl-2-azabicyclo[2.2.1]hept-5-en-3-one CAS No. 132243-26-6

2-Carbamoyl-2-azabicyclo[2.2.1]hept-5-en-3-one

Cat. No. B150350
M. Wt: 152.15 g/mol
InChI Key: IOGSBIUCLXUHNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Carbamoyl-2-azabicyclo[2.2.1]hept-5-en-3-one”, also referred to as Vince lactam , is a versatile chemical intermediate used in organic and medicinal chemistry . It has an empirical formula of C6H7NO and a molecular weight of 109.13 . It is broadly used in the synthesis of therapeutic drugs .


Synthesis Analysis

Vince lactam is a versatile intermediate in the synthesis of carbocyclic nucleosides .


Molecular Structure Analysis

The molecular structure of Vince lactam has been investigated in a supersonic jet by Fourier transform microwave spectroscopy .


Chemical Reactions Analysis

Vince lactam has been used in numerous transition metal catalyzed methodology development reactions . It has also been used as a model substrate of ample significance . The versatility of Vince lactam is represented by the numerous transition metal catalyzed methodology development reactions which have used it as a model substrate of ample significance .


Physical And Chemical Properties Analysis

Vince lactam has a boiling point of 102-106 °C/0.25 mmHg and a melting point of 54-58 °C .

Safety And Hazards

Vince lactam is harmful if swallowed, may cause an allergic skin reaction, and causes serious eye damage .

Future Directions

Vince lactam is a synthetic precursor for three drugs (approved or in clinical trials) . It has been extensively used for the preparation of various carbocyclic nucleosides with medicinal applications in mind . It is also an intermediate in the synthesis of various nucleoside analogs . The lactam has found several applications in targeting an array of different diseased conditions by providing various non-nucleoside therapeutic molecules as well .

properties

IUPAC Name

3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c8-7(11)9-5-2-1-4(3-5)6(9)10/h1-2,4-5H,3H2,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOGSBIUCLXUHNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1N(C2=O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Carbamoyl-2-azabicyclo[2.2.1]hept-5-en-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.